molecular formula C11H13N3O B3023564 [5-(2-Phenylethyl)-1,2,4-oxadiazol-3-yl]methylamine CAS No. 1119452-02-6

[5-(2-Phenylethyl)-1,2,4-oxadiazol-3-yl]methylamine

Cat. No.: B3023564
CAS No.: 1119452-02-6
M. Wt: 203.24 g/mol
InChI Key: VNCLCKWPTICPGP-UHFFFAOYSA-N
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Description

[5-(2-Phenylethyl)-1,2,4-oxadiazol-3-yl]methylamine (CAS: 1119452-02-6) is a heterocyclic amine featuring a 1,2,4-oxadiazole core substituted at the 5-position with a phenylethyl group and at the 3-position with a methylamine moiety. Its molecular formula is C₁₂H₁₄N₃O, with a molecular weight of 216.26 g/mol . The compound is part of a broader class of 1,2,4-oxadiazoles, which are valued in medicinal chemistry for their metabolic stability, hydrogen-bonding capacity, and versatility in drug design .

This compound is commercially available (e.g., Combi-Blocks, 95% purity) and is used in research exploring serotonin receptor modulation, given structural similarities to known 5-HT receptor ligands .

Properties

IUPAC Name

[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c12-8-10-13-11(15-14-10)7-6-9-4-2-1-3-5-9/h1-5H,6-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNCLCKWPTICPGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=NC(=NO2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(2-Phenylethyl)-1,2,4-oxadiazol-3-yl]methylamine typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method is the reaction of an amidoxime with a carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at room temperature .

Industrial Production Methods

Industrial production of oxadiazoles, including this compound, often employs continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[5-(2-Phenylethyl)-1,2,4-oxadiazol-3-yl]methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Corresponding oxadiazole N-oxide.

    Reduction: Reduced amine derivatives.

    Substitution: Alkylated oxadiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of [5-(2-Phenylethyl)-1,2,4-oxadiazol-3-yl]methylamine involves its interaction with specific molecular targets. In biological systems, it can interact with bacterial cell membranes, leading to disruption of membrane integrity and cell death. The compound may also inhibit specific enzymes involved in bacterial metabolism, contributing to its antimicrobial effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares [5-(2-Phenylethyl)-1,2,4-oxadiazol-3-yl]methylamine with structurally analogous 1,2,4-oxadiazole derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position 5) Substituents (Position 3) logP<sup>a</sup> H-Bond Donors/Acceptors Key References
This compound C₁₂H₁₄N₃O 216.26 2-Phenylethyl Methylamine 2.1<sup>b</sup> 2/4
[5-(3-Methylphenyl)-1,2,4-oxadiazol-3-yl]methylamine C₁₀H₁₁N₃O 189.22 3-Methylphenyl Methylamine 1.8 2/3
[5-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]methylamine HCl C₁₁H₁₃N₃O₃·HCl 279.71 2,3-Dimethoxyphenyl Methylamine (HCl salt) 1.5 3/5
5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine C₁₄H₁₉N₃O 245.33 4-Methylphenyl Pentan-1-amine 3.0 2/3
[5-(Trifluoromethoxyphenyl)-1,2,4-oxadiazol-3-yl]methylamine C₁₀H₈F₃N₃O₂ 259.19 2-Trifluoromethoxyphenyl Methylamine 2.5 2/5

<sup>a</sup> Calculated using ChemDraw or experimental data where available.
<sup>b</sup> Predicted using the XLogP3-AA model.

Key Observations

Lipophilicity : The phenylethyl group in the target compound confers higher logP (2.1) compared to methylphenyl analogs (1.8–1.5), suggesting superior membrane permeability .

Hydrogen-Bonding: Dimethoxyphenyl and trifluoromethoxyphenyl derivatives exhibit increased H-bond acceptors (5 vs.

The pentan-1-amine derivative (C₁₄H₁₉N₃O) may act as a flexible linker in prodrug designs due to its extended alkyl chain .

Biological Activity

[5-(2-Phenylethyl)-1,2,4-oxadiazol-3-yl]methylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C12H14N4O
  • Molecular Weight : 230.26 g/mol

The oxadiazole ring in the structure contributes to its biological activity by influencing interactions with biological targets.

Antimicrobial Activity

Research has indicated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. A study highlighted that certain oxadiazole compounds demonstrated Minimum Inhibitory Concentration (MIC) values as low as 62.5 µg/mL against E. coli and E. faecalis .

Anticancer Activity

Compounds containing the oxadiazole moiety have been evaluated for their antiproliferative effects on cancer cell lines. Notably, some studies reported IC50 values indicating moderate activity against human cervical adenocarcinoma (HeLa) and lung carcinoma (A549) cell lines, with IC50 values around 226 µg/mL and 242.52 µg/mL respectively .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymes : Similar compounds have been noted for their ability to inhibit enzymes such as acetylcholinesterase, which plays a crucial role in neurotransmission .
  • Cell Cycle Arrest : Some oxadiazole derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.

Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of various oxadiazole derivatives. The results indicated that compounds with a phenylethyl group exhibited enhanced antibacterial activity compared to other structural analogs. The study utilized a range of pathogenic bacteria and established clear correlations between structural modifications and biological activity.

CompoundMIC against E. coli (µg/mL)MIC against E. faecalis (µg/mL)
A62.578.12
B125100
C250200

Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, researchers evaluated the effects of this compound on HeLa and A549 cell lines. The compound was subjected to MTT assays to determine cell viability.

Cell LineIC50 (µg/mL)
HeLa226
A549242.52

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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